molecular formula C14H16BNO5 B1507131 (1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl)boronic acid CAS No. 913388-54-2

(1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl)boronic acid

Cat. No.: B1507131
CAS No.: 913388-54-2
M. Wt: 289.09 g/mol
InChI Key: RNWAFVRASZKNCT-UHFFFAOYSA-N
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Description

“(1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl)boronic acid” is also known as N-Boc-indole-2-boronic acid . It is a boronic acid derivative with the empirical formula C13H16BNO4 . It is commonly used in organic synthesis .


Synthesis Analysis

This compound is often used in Suzuki-Miyaura cross-coupling reactions . It has also been used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(C)(C)OC(=O)n1c(cc2ccccc12)B(O)O . It has a molecular weight of 261.08 .


Chemical Reactions Analysis

As a reactant, it is involved in various reactions such as Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point between 84-94 °C . It should be stored at a temperature of -20°C .

Safety and Hazards

This compound is classified as a flammable solid . It is recommended to avoid dust formation and breathing vapors, mist, or gas . Personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling this compound .

Future Directions

Boronic acids, including this compound, have been gaining interest in medicinal chemistry due to their various biological applications . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

Properties

IUPAC Name

[5-formyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO5/c1-14(2,3)21-13(18)16-11-5-4-9(8-17)6-10(11)7-12(16)15(19)20/h4-8,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWAFVRASZKNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723272
Record name [1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913388-54-2
Record name [1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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